

# Application Notes and Protocols for Studying Renal Hemodynamics using ZD 7155

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ZD 7155   |           |
| Cat. No.:            | B15569243 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **ZD 7155**, a selective Angiotensin II Type 1 (AT1) receptor antagonist, for the investigation of renal hemodynamics. This document outlines the mechanism of action, provides detailed experimental protocols for in vivo studies in rodent models, and presents key quantitative data from relevant studies.

### **Introduction to ZD 7155**

**ZD 7155** is a potent and selective non-peptide antagonist of the Angiotensin II (Ang II) Type 1 (AT1) receptor.[1] Ang II is a key regulator of blood pressure and renal hemodynamics, primarily exerting its effects through the AT1 receptor.[1][2][3] In the kidney, activation of the AT1 receptor by Ang II leads to vasoconstriction of both afferent and efferent arterioles, an increase in sodium and water reabsorption, and stimulation of aldosterone release, all of which contribute to an increase in blood pressure and alterations in renal blood flow.[1][2] By selectively blocking the AT1 receptor, **ZD 7155** effectively inhibits these actions of Ang II, making it a valuable tool for studying the role of the renin-angiotensin system (RAS) in the regulation of renal function.[1]

### **Mechanism of Action**

**ZD 7155** competitively inhibits the binding of Angiotensin II to the AT1 receptor, preventing the activation of downstream signaling pathways. This blockade leads to a reduction in Ang II-



mediated effects within the kidney and systemically. The primary consequences of AT1 receptor blockade with **ZD 7155** in the context of renal hemodynamics include:

- Renal Vasodilation: Inhibition of Ang II-induced vasoconstriction of renal arterioles leads to a
  decrease in renal vascular resistance (RVR) and a subsequent increase in renal blood flow
  (RBF).
- Reduction in Glomerular Filtration Pressure: By primarily dilating the efferent arteriole, ZD
   7155 can decrease the intraglomerular pressure, which may affect the glomerular filtration rate (GFR).
- Systemic Blood Pressure Reduction: **ZD 7155** lowers systemic blood pressure by blocking the vasoconstrictor effects of Ang II on peripheral blood vessels.[1][4]
- Increased Renin Secretion: By interrupting the negative feedback loop of Ang II on renin release from the juxtaglomerular cells, ZD 7155 leads to an increase in plasma renin activity.

### **Quantitative Data Summary**

The following tables summarize the quantitative effects of **ZD 7155** on key renal hemodynamic parameters as reported in preclinical studies.

Table 1: Effects of ZD 7155 on Systemic and Renal Hemodynamics in Sprague-Dawley Rats



| Parameter                             | Vehicle<br>Control<br>(Baseline) | ZD 7155<br>Treatment    | Percent<br>Change | Reference |
|---------------------------------------|----------------------------------|-------------------------|-------------------|-----------|
| Systolic Blood<br>Pressure            | Not specified                    | Decrease of 16<br>mm Hg | -                 | [1]       |
| Plasma Renin<br>Activity              | Not specified                    | 3.7-fold increase       | +270%             | [1]       |
| Renal Renin<br>Gene Expression        | Not specified                    | 4.2-fold increase       | +320%             | [1]       |
| Ang II-induced Renal Vasoconstriction | Present                          | Completely<br>abolished | -100%             | [1]       |

Table 2: Dose-Dependent Effects of **ZD 7155** on Mean Arterial Pressure (MAP) in Conscious Lambs

| Dose of ZD 7155 | Onset of MAP<br>Decrease | Duration of MAP<br>Decrease        | Reference |
|-----------------|--------------------------|------------------------------------|-----------|
| ≥400 µg/kg      | 30 minutes               | Up to 120 minutes (dose-dependent) | [4]       |

Table 3: Effects of ZD 7155 on Renal Hemodynamics in Conscious Lambs

| Parameter                             | Effect   | Onset of Effect  | Duration of<br>Effect | Reference |
|---------------------------------------|----------|------------------|-----------------------|-----------|
| Renal Vascular<br>Resistance<br>(RVR) | Decrease | Within 5 minutes | < 90 minutes          | [4]       |
| Renal Blood<br>Flow (RBF)             | Increase | Within 5 minutes | < 90 minutes          | [4]       |



### **Experimental Protocols**

This section provides detailed methodologies for in vivo studies to assess the impact of **ZD 7155** on renal hemodynamics in a rat model.

## Protocol 1: Intravenous Administration of ZD 7155 and Measurement of Renal Blood Flow in Anesthetized Rats

Objective: To determine the acute effects of **ZD 7155** on renal blood flow (RBF) and mean arterial pressure (MAP).

#### Materials:

- Male Sprague-Dawley rats (250-300g)
- Anesthetic (e.g., Inactin, 100 mg/kg IP, or sodium pentobarbital, 60 mg/kg IP)
- ZD 7155
- Vehicle (e.g., sterile saline)
- Surgical instruments
- · Heating pad
- Femoral artery and vein catheters
- Pressure transducer
- Ultrasonic flow probe (e.g., Transonic Systems) and flowmeter
- Data acquisition system

#### Procedure:

Animal Preparation:



- Anesthetize the rat with the chosen anesthetic. Note that the choice of anesthetic can influence baseline blood flow.[5]
- Place the rat in a supine position on a heating pad to maintain body temperature at 37°C.
- Perform a ventral midline incision to expose the abdominal cavity.
- Catheterize the femoral artery for continuous measurement of MAP using a pressure transducer.
- o Catheterize the femoral vein for intravenous infusion of ZD 7155 or vehicle.
- Renal Blood Flow Probe Implantation:
  - Gently expose the left renal artery by deflecting the intestines.
  - Carefully dissect the renal artery from the surrounding connective tissue.
  - Place an appropriately sized ultrasonic flow probe around the renal artery.
  - Ensure good acoustic coupling between the probe and the vessel, using acoustic gel if necessary.
  - Connect the flow probe to the flowmeter to obtain a stable RBF signal.
- Experimental Protocol:
  - Allow the animal to stabilize for at least 60 minutes after surgery to ensure stable baseline readings for MAP and RBF.
  - Record baseline MAP and RBF for a 20-30 minute period.
  - Administer ZD 7155 intravenously. A bolus injection followed by a continuous infusion can be employed. Based on studies in lambs, a starting point for dose consideration could be in the μg/kg range.[6]
  - Continuously record MAP and RBF for at least 120 minutes post-administration.
  - A control group of animals should receive an equivalent volume of vehicle.



- Data Analysis:
  - Calculate the mean values for MAP and RBF during the baseline and post-infusion periods.
  - Calculate Renal Vascular Resistance (RVR) using the formula: RVR = MAP / RBF.
  - Compare the changes in MAP, RBF, and RVR between the ZD 7155-treated and vehicle-treated groups.

## Protocol 2: Measurement of Glomerular Filtration Rate (GFR) using Inulin Clearance in Anesthetized Rats

Objective: To assess the effect of **ZD 7155** on the glomerular filtration rate.

#### Materials:

- Male Sprague-Dawley rats (250-350g)
- Anesthetic (e.g., isoflurane)
- ZD 7155
- Vehicle (e.g., sterile saline)
- Inulin (e.g., FITC-inulin)
- Surgical instruments
- · Heating pad
- Femoral artery, femoral vein, and bladder catheters
- Syringe pump
- · Blood collection tubes
- · Urine collection vials



Spectrophotometer or fluorometer for inulin measurement

#### Procedure:

- Animal Preparation:
  - Anesthetize the rat and maintain anesthesia throughout the experiment.
  - Place the rat on a heating pad to maintain body temperature.
  - Catheterize the femoral artery for blood sampling and blood pressure monitoring.
  - Catheterize the femoral vein for the infusion of inulin and ZD 7155.
  - Catheterize the bladder for timed urine collection.
- Inulin Infusion and GFR Measurement:
  - Begin a continuous intravenous infusion of inulin. A priming dose may be given, followed by a constant infusion to achieve a steady plasma inulin concentration.
  - Allow for an equilibration period of 60-120 minutes.
  - Collect a baseline blood sample from the femoral artery.
  - Perform two to three timed urine collections (e.g., 20-30 minutes each) to determine urine flow rate.
  - Collect a blood sample at the midpoint of the urine collection periods.
  - Administer ZD 7155 or vehicle intravenously.
  - After a stabilization period post-drug administration, repeat the timed urine and blood sample collections.
- Sample Analysis:
  - Centrifuge blood samples to obtain plasma.



- Measure the concentration of inulin in plasma and urine samples using an appropriate analytical method (e.g., spectrophotometry or fluorometry for FITC-inulin).
- Data Analysis:
  - Calculate the urine flow rate (V) in ml/min.
  - Calculate GFR using the clearance formula: GFR = (U x V) / P, where:
    - U = Urine inulin concentration
    - V = Urine flow rate
    - P = Plasma inulin concentration
  - Compare the GFR values before and after the administration of **ZD 7155** or vehicle.

# Visualization of Pathways and Workflows Signaling Pathway of Angiotensin II and ZD 7155 Action

The following diagram illustrates the signaling pathway of Angiotensin II via the AT1 receptor in a renal vascular smooth muscle cell and the inhibitory action of **ZD 7155**.



Click to download full resolution via product page

Caption: Angiotensin II signaling pathway and **ZD 7155** inhibition.





## Experimental Workflow for Assessing ZD 7155 Effects on Renal Hemodynamics

The following diagram outlines the key steps in an in vivo experiment to study the effects of **ZD 7155** on renal hemodynamics in a rat model.





Click to download full resolution via product page

Caption: Experimental workflow for **ZD 7155** renal hemodynamic study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion and renal renin gene expression, renal vasoconstriction, and blood pressure in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AT1 receptor signaling pathways in the cardiovascular system PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic and renal hemodynamic effects of the AT1 receptor antagonist, ZD 7155, and the AT2 receptor antagonist, PD 123319, in conscious lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. transonic.com [transonic.com]
- 6. Angiotensin receptors modulate the renal hemodynamic effects of nitric oxide in conscious newborn lambs PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Physiology Lab Demonstration: Glomerular Filtration Rate in a Rat PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Studying Renal Hemodynamics using ZD 7155]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569243#zd-7155-protocol-for-studying-renal-hemodynamics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com